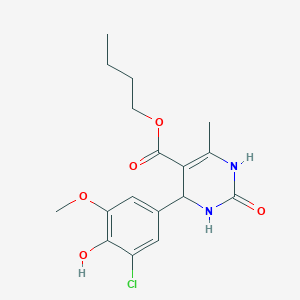
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to bind to these receptors, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. However, one of the limitations of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. One potential area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to determine the safety and efficacy of this compound. Another area of interest is the development of new synthetic methods for the production of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. This could lead to the production of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide and its potential effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide involves the reaction of 3-methyl-1H-pyrazole with N-(2-phenylethyl)propanamide in the presence of a catalyst. This reaction results in the formation of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-13-8-11-18(17-13)12-9-15(19)16-10-7-14-5-3-2-4-6-14/h2-6,8,11H,7,9-10,12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMTZCCQUGBNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)